molecular formula C10H24O2Si2 B13784134 1,1-bis-(Trimethylsilyloxy)-1-butene CAS No. 85287-67-8

1,1-bis-(Trimethylsilyloxy)-1-butene

Cat. No.: B13784134
CAS No.: 85287-67-8
M. Wt: 232.47 g/mol
InChI Key: SAHQXLGIMJBFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Silyl (B83357) Enol Ethers and Ketene (B1206846) Acetals in Modern Organic Synthesis.

The field of organic synthesis has been profoundly shaped by the development of methods for the formation of carbon-carbon bonds. A pivotal moment in this evolution was the advent of silyl enol ethers and, subsequently, silyl ketene acetals. These compounds emerged as stable and versatile alternatives to their more reactive and often difficult-to-handle metal enolate counterparts, such as lithium and boron enolates. makingmolecules.com Initially, the generation of specific enolates for reactions like the aldol (B89426) or Michael additions was fraught with challenges, including issues with regioselectivity, self-condensation, and harsh reaction conditions.

The introduction of silyl enol ethers, which are readily prepared from carbonyl compounds, provided a solution to many of these problems. makingmolecules.com They are generally stable enough to be isolated and purified before being used in subsequent reactions. makingmolecules.com This stability allows for a greater degree of control and predictability in synthesis. The Mukaiyama aldol reaction, discovered by Teruaki Mukaiyama in 1973, was a landmark achievement that showcased the utility of silyl enol ethers as nucleophiles in the presence of a Lewis acid to react with aldehydes and ketones. wikipedia.orgtcichemicals.com This reaction allows for a crossed aldol reaction without the issue of self-condensation. wikipedia.org

Building on this foundation, silyl ketene acetals were developed as the ester-derived analogues of silyl enol ethers. makingmolecules.comchempedia.info These reagents are covalent equivalents of ester enolates and exhibit enhanced nucleophilicity compared to silyl enol ethers, broadening the scope of possible transformations. chempedia.info Their development has enabled a wide array of synthetic applications, from the construction of complex natural products to the synthesis of advanced polymers. tcichemicals.com

Academic Significance of Silyl Ketene Acetals as Synthetic Equivalents.

Silyl ketene acetals are recognized as highly significant synthetic intermediates, primarily because they function as stable and manageable synthetic equivalents of ester enolates. chempedia.info An enolate is a key nucleophilic species in organic chemistry, crucial for forming new carbon-carbon bonds at the α-position of a carbonyl group. However, traditional metal enolates are highly reactive and basic, which can lead to side reactions and compatibility issues with sensitive functional groups.

Silyl ketene acetals circumvent these issues. They are neutral molecules that are less basic and nucleophilic than metal enolates, allowing them to be used in the presence of a wider variety of functional groups. makingmolecules.com Their nucleophilicity is "unlocked" in a controlled manner by the addition of a catalyst, typically a Lewis acid or a fluoride (B91410) source. nih.govuobasrah.edu.iq This catalytic activation generates the reactive intermediate only when needed, minimizing unwanted side reactions.

Their role as ester enolate surrogates is particularly evident in fundamental synthetic transformations:

Mukaiyama Aldol Reaction: They react with aldehydes and ketones to form β-hydroxy esters, a core structure in many biologically active molecules. tcichemicals.comnih.gov

Michael Reaction: They undergo conjugate addition to α,β-unsaturated carbonyl compounds, providing a reliable method for forming 1,5-dicarbonyl compounds. uobasrah.edu.iq

Alkylation and Acylation: They can be effectively alkylated and acylated to introduce new substituents at the α-position of the parent ester. nih.gov

This ability to act as a well-behaved ester enolate equivalent has cemented the role of silyl ketene acetals as indispensable tools in the synthetic chemist's arsenal.

Structural Characterization and Reactivity Profile of 1,1-bis-(Trimethylsilyloxy)-1-butene within its Chemical Class.

This compound (CAS Number: 85287-67-8) is a specific member of the silyl ketene acetal (B89532) family, derived formally from butyric acid. guidechem.combuyersguidechem.comacros.commatrix-fine-chemicals.com Its structure features a carbon-carbon double bond with two trimethylsilyloxy groups attached to the C1 position. This arrangement of functional groups dictates its characteristic reactivity.

PropertyValue
IUPAC Name [1-(trimethylsilyloxy)but-1-en-1-yl]oxy(trimethyl)silane
Molecular Formula C10H24O2Si2
Molecular Weight 232.47 g/mol
CAS Number 85287-67-8

This table contains basic chemical data for this compound.

The key to its reactivity lies in the electron-rich nature of the double bond, which is enhanced by the two oxygen atoms of the silyloxy groups. This makes the C2 carbon atom (the β-carbon) highly nucleophilic. Upon activation by a Lewis acid, which coordinates to a carbonyl electrophile, or a fluoride anion, which interacts with the silicon atoms, this compound readily attacks a wide range of electrophiles. Its reactivity profile is consistent with that of other silyl ketene acetals, participating in reactions such as aldol additions, Michael additions, and alkylations. The presence of two bulky trimethylsilyl (B98337) groups also influences its steric profile, which can play a role in the diastereoselectivity of its reactions.

While specific, detailed experimental spectra for this exact compound are not widely published in peer-reviewed literature, its expected ¹H NMR spectral characteristics can be predicted based on the butene backbone.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
=CH- (vinylic proton at C2)~4.0 - 4.5Triplet (t)
-CH₂- (allylic protons at C3)~1.9 - 2.2Quintet (app)
-CH₃ (terminal methyl protons at C4)~0.9 - 1.1Triplet (t)
Si(CH₃)₃ (silyl protons)~0.1 - 0.3Singlet (s)

This table presents predicted ¹H NMR chemical shifts for the core structure of this compound, based on typical values for similar chemical environments. researchgate.netresearchgate.net

Overview of Current Research Trajectories for Silyl Ketene Acetals.

The utility of silyl ketene acetals continues to expand, with current research exploring new catalytic systems and applications. One of the most significant modern applications is in the field of polymer chemistry, specifically in Group Transfer Polymerization (GTP) . researchgate.netacs.org Discovered in the 1980s, GTP is a living polymerization method that uses silyl ketene acetals as initiators to polymerize acrylic monomers at or above room temperature. uobasrah.edu.iqslideshare.net This technique allows for the synthesis of polymers with well-controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. researchgate.netrsc.org Recent research focuses on developing catalyst-free GTP systems and using organocatalysts to achieve even greater control over the polymerization process. acs.orgrsc.org

Another major research thrust is the development of asymmetric catalytic reactions involving silyl ketene acetals. msu.edu While the initial Mukaiyama reaction was not stereoselective, significant progress has been made in developing chiral Lewis acid and Lewis base catalysts that can induce high levels of enantioselectivity. wikipedia.orgmsu.edu These methods are crucial for the synthesis of enantiomerically pure pharmaceutical compounds and other fine chemicals. For instance, highly enantioselective acylation and alkylative ring-opening reactions of oxa/azabicyclic alkenes have been developed using silyl ketene acetals as key nucleophiles. nih.gov

Furthermore, silyl ketene acetals are being employed in novel synthetic strategies for the construction of complex molecular frameworks. This includes their use in tandem reactions and annulations to build heterocyclic systems and in the total synthesis of natural products. tcichemicals.com The functional group tolerance and controlled reactivity of silyl ketene acetals make them ideal for use in intricate, multi-step synthetic sequences. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85287-67-8

Molecular Formula

C10H24O2Si2

Molecular Weight

232.47 g/mol

IUPAC Name

trimethyl(1-trimethylsilyloxybut-1-enoxy)silane

InChI

InChI=1S/C10H24O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3

InChI Key

SAHQXLGIMJBFLB-UHFFFAOYSA-N

Canonical SMILES

CCC=C(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1,1 Bis Trimethylsilyloxy 1 Butene

Nucleophilic Reactivity of Silyl (B83357) Ketene (B1206846) Acetals

Silyl ketene acetals, such as 1,1-bis-(trimethylsilyloxy)-1-butene, are key nucleophiles in modern organic chemistry. Their utility stems from their stability compared to traditional metal enolates, allowing for isolation and purification while retaining potent nucleophilicity, especially when activated by a Lewis acid or a fluoride (B91410) source. The carbon-carbon double bond is electron-rich, making the β-carbon atom susceptible to attack by a wide range of electrophiles.

Chemoselectivity in Electrophilic Additions

The chemoselectivity of silyl ketene acetals is a crucial aspect of their synthetic utility, particularly in reactions with molecules possessing multiple electrophilic sites. For instance, in reactions with α,β-unsaturated carbonyl compounds, silyl ketene acetals can potentially react via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. The choice between these pathways is often dictated by the nature of the substrate, the silyl ketene acetal (B89532) itself, and the reaction conditions, especially the type of Lewis acid used.

Generally, hard Lewis acids, which coordinate strongly to the carbonyl oxygen, tend to favor 1,2-addition, while softer Lewis acids may promote 1,4-addition. Organocatalytic methods, for example using chiral imidazolidinones, have been developed to overcome the inherent preference of many Lewis acids to promote 1,2-addition, thereby selectively directing the reaction towards the 1,4-adduct.

Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Formation

Regioselectivity in the context of unsymmetrical ketones or other electrophiles is a critical consideration. For silyl ketene acetals derived from esters, such as this compound, the nucleophilic attack occurs at the carbon atom alpha to the original ester carbonyl group.

Stereoselectivity, encompassing both diastereoselectivity and enantioselectivity, is a hallmark of modern silyl ketene acetal chemistry. In reactions with chiral aldehydes or ketones, the facial selectivity of the nucleophilic attack is influenced by the steric and electronic properties of the substrate and the catalyst. The geometry (E/Z) of the silyl ketene acetal can also play a significant role in determining the relative stereochemistry (syn/anti) of the aldol (B89426) product. However, unlike boron enolates which often react through a closed, chair-like Zimmerman-Traxler transition state, Mukaiyama-type additions are generally believed to proceed through an open transition state. studylib.net This can make stereocontrol more challenging, with the outcome being highly dependent on the specific substituents and the Lewis acid employed. studylib.net The development of chiral Lewis acids and organocatalysts has enabled highly enantioselective transformations.

Lewis Acid-Mediated Transformations

Lewis acids play a pivotal role in activating electrophiles for reaction with silyl ketene acetals. By coordinating to the carbonyl oxygen of an aldehyde, ketone, or ester, the Lewis acid increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the relatively weak silyl ketene acetal nucleophile.

Mukaiyama Aldol Reactions with Aldehydes and Ketones

The Mukaiyama aldol addition is a fundamental carbon-carbon bond-forming reaction where a silyl enol ether or silyl ketene acetal reacts with an aldehyde or ketone in the presence of a Lewis acid. This reaction allows for a crossed aldol reaction without the issue of self-condensation often encountered with metal enolates.

The reaction is initiated by the activation of the carbonyl compound by a Lewis acid, such as titanium tetrachloride (TiCl₄). This is followed by the nucleophilic attack of the silyl ketene acetal to form a new carbon-carbon bond. A subsequent workup step hydrolyzes the resulting silyl ether to afford the β-hydroxy carbonyl compound. The stereochemical outcome (syn vs. anti) is highly dependent on the reaction conditions, the nature of the substrates, and the Lewis acid catalyst. studylib.net While achieving high stereoselectivity with acetate-derived enolates can be difficult due to minimal steric influence, specialized catalysts have been developed to address this challenge. wikipedia.org

Table 1: Examples of Lewis Acids in Mukaiyama Aldol Reactions

Lewis Acid Catalyst Typical Substrates Key Features
Titanium Tetrachloride (TiCl₄) Aldehydes, Ketones Commonly used, stoichiometric amounts often required.
Boron Trifluoride Etherate (BF₃·OEt₂) Aldehydes, Ketones Effective catalyst, can influence stereoselectivity.
Tin(IV) Chloride (SnCl₄) Aldehydes, Ketones Strong Lewis acid, promotes rapid reaction.
Chiral Lewis Acids (e.g., BINAP complexes) Aldehydes Enable asymmetric synthesis with high enantioselectivity.

Mukaiyama-Michael Additions to α,β-Unsaturated Carbonyls

The Mukaiyama-Michael addition is the 1,4-conjugate addition of a silyl ketene acetal to an α,β-unsaturated carbonyl compound. This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds and their derivatives. The regioselectivity between 1,2- and 1,4-addition is a key challenge. While many metal-based Lewis acids tend to favor 1,2-addition to α,β-unsaturated aldehydes, organocatalytic systems have been developed that selectively promote the desired 1,4-addition.

Recent advancements have seen the use of highly effective catalysts, such as silylium (B1239981) imidodiphosphorimidate (IDPi) Lewis acids, which can catalyze highly enantioselective Mukaiyama-Michael additions even with challenging substrates like α,β-unsaturated methyl esters.

Table 2: Regioselectivity in Mukaiyama Additions to α,β-Unsaturated Aldehydes

Catalyst Type Predominant Adduct Mechanistic Feature
Traditional Lewis Acids (e.g., TiCl₄) Often 1,2-Addition Activation of the carbonyl group.
Chiral Imidazolidinone Organocatalysts 1,4-Addition (Michael) Formation of an iminium ion, directing nucleophilic attack to the β-position.

Reactions with Imines and Nitrones (Mukaiyama-Mannich Type)

The Mukaiyama-Mannich reaction involves the addition of a silyl ketene acetal to an imine or a related C=N electrophile, providing a route to β-amino carbonyl compounds. This reaction is synthetically valuable for the preparation of amino acids and other nitrogen-containing molecules. Similar to the aldol reaction, a Lewis acid is typically required to activate the imine electrophile. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be an effective mediator, potentially acting both to form the silyl ketene acetal in situ and to activate the imine.

Reactions with nitrones, which are N-oxides of imines, proceed in a similar fashion. The Lewis acid activates the nitrone, facilitating the nucleophilic attack of the silyl ketene acetal. This provides access to N-hydroxy-β-amino carbonyl compounds. The choice of the N-substituent on the imine can be critical, with N-phenyl imines often showing high reactivity in these transformations.

Ring-Opening Reactions of Epoxides and Cyclic Ethers

This compound, as a derivative of silyl ketene acetals, functions as a soft carbon nucleophile in the presence of Lewis acids. This reactivity is harnessed in the ring-opening of strained cyclic ethers like epoxides. The reaction proceeds via activation of the epoxide by a Lewis acid, which coordinates to the epoxide oxygen, rendering the carbons more electrophilic and susceptible to nucleophilic attack. ucdavis.edumdpi.com The silyl enol ether then attacks one of the electrophilic carbons in an SN2-like fashion. libretexts.org

The regioselectivity of the attack on unsymmetrical epoxides is a key aspect of this transformation. Under Lewis acidic conditions, the nucleophile preferentially attacks the more sterically hindered carbon atom. youtube.comyoutube.com This is because the transition state has significant SN1 character, with a partial positive charge developing on the carbon that can best stabilize it (i.e., the more substituted carbon). youtube.comyoutube.com The reaction culminates in the formation of a β-silyloxy ester, which upon hydrolysis yields the corresponding β-hydroxy ester.

A study on the related 1,3-bis(trimethylsilyloxy)-1,3-butadienes demonstrated their effective cyclization with functionalized epoxides, highlighting the chemo-, regio-, and stereoselective nature of such reactions. nih.gov The mechanism involves the silyl enol ether attacking the epoxide, which is activated by a Lewis acid like TiCl₄ or TMSOTf. For less strained cyclic ethers such as tetrahydrofuran (B95107) (THF), more forcing conditions or highly reactive Lewis acids are generally required to facilitate C-O bond cleavage and subsequent reaction. mdpi.com

The general mechanism for the Lewis acid-catalyzed ring-opening of an epoxide with a silyl enol ether is depicted below:

Activation: The Lewis acid (LA) coordinates to the epoxide oxygen.

Nucleophilic Attack: The π-bond of the silyl enol ether attacks the more substituted carbon of the activated epoxide.

Intermediate Formation: A stabilized carbocationic intermediate is formed, which is then trapped by the silyloxy group.

Product Formation: A silyl group transfer occurs, resulting in a neutral product and regeneration of the Lewis acid.

Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2])

Silyl enol ethers, including this compound, are versatile partners in various cycloaddition reactions. Their electron-rich nature allows them to participate as the nucleophilic component in reactions with electron-deficient partners, leading to the formation of cyclic structures.

Photochemical Cycloadditions and Single Electron Transfer (SET) Processes

In the realm of photochemistry, silyl ketene acetals exhibit dual reactivity, capable of undergoing both concerted cycloadditions and pathways initiated by single electron transfer (SET). The specific pathway is often dictated by the electronic properties of the reactants and the polarity of the solvent. acs.org

In reactions with photo-excited species like acetylpyridines, electron-rich silyl ketene acetals can engage in an excited-state SET pathway. acs.org This process involves the transfer of an electron from the silyl enol ether (the donor) to the excited-state reaction partner (the acceptor), generating a radical ion pair. Subsequent C-C bond formation and desilylation lead to condensation products, such as β-hydroxyesters. acs.org The efficiency of these SET processes is typically enhanced in polar solvents, which help to stabilize the resulting charged intermediates. acs.org

Conversely, photochemical reactions with less electron-rich silyl enol ethers or in less polar solvents can favor a [2+2] cycloaddition pathway. acs.org In this scenario, the excited-state species (e.g., a ketone) reacts directly with the silyl enol ether to form a four-membered oxetane (B1205548) ring. acs.org

The potential for this compound to undergo SET is rooted in the ability of the trimethylsilyl group to lower the ionization potential of the molecule, promoting electron transfer. researchgate.net This reactivity has been explored in reactions with acceptors like C60 fullerene, where photoinduced electron transfer from silyl ketene acetals leads to the formation of fullerene adducts. acs.org

Diastereoselective and Enantioselective Cycloadditions

The stereochemical outcome of cycloaddition reactions involving silyl enol ethers can be controlled to achieve high levels of diastereoselectivity and enantioselectivity. This is typically accomplished by incorporating a source of chirality, either in the silyl enol ether itself, the reaction partner, or through the use of a chiral catalyst.

Diastereoselective Cycloadditions: In Diels-Alder, or [4+2] cycloaddition reactions, silyl enol ethers can function as the diene component. When a chiral auxiliary is attached to the silyl enol ether, it can effectively control the facial selectivity of the reaction. For instance, a (E)-3-trimethylsilyloxybuta-1,3-dienyl glucopyranoside, a related chiral silyl enol ether, demonstrated high diastereofacial selectivity in its [4+2] cycloaddition reactions with various cyclic dienophiles, including p-benzoquinone and N-phenylmaleimide. rsc.org The major diastereomer could often be isolated in a pure state by crystallization. rsc.org Intramolecular silyl nitronate [3+2] cycloadditions have also shown remarkable diastereospecificity, where a specific diastereomer of the starting material yields only one of four possible diastereomeric products. mdpi.com

Enantioselective Cycloadditions: Enantioselectivity is typically achieved by employing chiral Lewis acid catalysts. These catalysts coordinate to the electrophilic reaction partner (e.g., the dienophile in a [4+2] cycloaddition or the dipolarophile in a [3+2] cycloaddition), creating a chiral environment that directs the nucleophilic attack of the silyl enol ether from one face over the other. While specific examples for this compound are not prevalent, the principle is well-established for silyl enol ethers in general. For example, an unprecedented stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines with arynes has been reported, demonstrating a method for synthesizing enantiopure cyclic sulfoximines. cas.cn

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful platform for expanding the synthetic utility of silyl enol ethers. rsc.org Catalysts based on metals like palladium, rhodium, silver, and copper can mediate a variety of transformations, including cross-coupling and amination reactions, by activating either the silyl enol ether or its reaction partner. acs.orgmdpi.com

Cross-Coupling Reactions

Silyl ketene acetals are effective nucleophiles in palladium-catalyzed cross-coupling reactions, serving as enolate equivalents under milder, more functional-group-tolerant conditions than traditional alkali metal enolates. nsf.gov A prominent application is the α-arylation of the corresponding ester. In these reactions, a Pd(0) catalyst undergoes oxidative addition into an aryl halide or triflate bond to form an arylpalladium(II) complex. nobelprize.orgyoutube.com Subsequent transmetalation with the silyl ketene acetal, or a related carbopalladation event, followed by reductive elimination, forges the new carbon-carbon bond and regenerates the Pd(0) catalyst. nobelprize.orgacs.org

This methodology provides a direct route to valuable 2-arylalkanoates. acs.org While parent ester lithium enolates can be used, silyl ketene acetals often exhibit enhanced chemoselectivity. nih.gov

Catalyst SystemElectrophileNucleophileProduct TypeRef.
Pd(dba)₂ / P(t-Bu)₃Aryl BromideSilyl Ketene Acetalα-Aryl Ester acs.org
[allylPdCl]₂ / LigandAryl TriflateSilyl Ketene Acetalα-Aryl Ester acs.org
[RhCp*Cl₂]₂ / AgSbF₆N-MethoxybenzamideSilyl Enol EtherDihydroisoquinolone nsf.gov

More advanced strategies involve rhodium(III)-catalyzed C-H functionalization, where the silyl enol ether couples with a C-H bond of a directing group-containing arene. nsf.gov This approach enhances step- and atom-economy by avoiding the pre-functionalization required in traditional cross-coupling reactions. nsf.gov

Amination Reactions

Transition metal-catalyzed reactions also enable the direct α-amination of silyl enol ethers, providing access to α-amino acid derivatives. These reactions involve the formation of a carbon-nitrogen bond at the α-position of the carbonyl precursor. The silyl enol ether acts as the nucleophile, reacting with an electrophilic nitrogen source in the presence of a suitable catalyst.

For instance, silver triflate (AgOTf) has been shown to be an efficient catalyst for the amination of silyl enol ethers with azo diester compounds. cdnsciencepub.com Similarly, copper-catalyzed systems have been developed for the asymmetric electrophilic α-amination using nitrosocarbonyl precursors. acs.org This nitrosocarbonyl hetero-ene reaction is high-yielding and highly diastereoselective for a range of silyl enol ether derivatives. acs.org These methods harness the reactivity of nitrosocarbonyl intermediates as a viable electrophilic source of nitrogen for α-functionalization reactions. acs.org

Organocatalytic Activation and Reactivity

The application of organocatalysis to activate this compound has emerged as a powerful strategy for the construction of carbon-carbon bonds in an enantioselective manner. Unlike traditional metal-based catalysis, organocatalysis utilizes small organic molecules to promote chemical transformations, offering advantages in terms of cost, toxicity, and operational simplicity. The reactivity of this compound in these reactions is primarily centered on its role as a nucleophilic partner, specifically as a stable enolate surrogate.

A prevalent mode of activation involves the use of chiral amines, which can engage in two principal catalytic cycles: iminium ion catalysis and enamine catalysis. In iminium ion catalysis, the organocatalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack by this compound. This strategy has been successfully employed in asymmetric Mukaiyama-Michael additions.

Conversely, in enamine catalysis, the organocatalyst reacts with a carbonyl compound to form a nucleophilic enamine. This enamine can then react with an electrophile. While less common for the activation of silyl ketene acetals like this compound, which are already nucleophilic, this mode of catalysis is central to many organocatalytic processes.

Thiourea-based organocatalysts represent another important class for the activation of reactions involving silyl enol ethers. These catalysts function through hydrogen bonding, activating the electrophile and facilitating the approach of the nucleophilic silyl ketene acetal. This activation mode has proven effective in various asymmetric transformations.

The following table summarizes representative organocatalytic reactions involving silyl ketene acetals, a class of compounds to which this compound belongs, highlighting the diversity of catalysts and reaction types.

Reaction TypeOrganocatalystElectrophileActivation ModeProduct Type
Mukaiyama-MichaelChiral Imidazolidinoneα,β-Unsaturated AldehydeIminium Ionγ-Butenolide Precursor
Mukaiyama-AldolChiral PhosphoramideAldehydeLewis Base activation of Lewis Acidβ-Hydroxy Ester
Michael AdditionCinchona Alkaloid DerivativeNitroolefinBrønsted Base/Hydrogen Bondingγ-Nitro Ester
DearomatizationChiral ThioureaN-Acylpyridinium IonAnion Binding/Hydrogen BondingDihydropyridine

Rearrangement Reactions and Silyl Group Transfer Processes

While less explored than its participation in bond-forming reactions, this compound possesses the structural motifs necessary for intriguing rearrangement reactions, particularly those involving the migration of its trimethylsilyl groups. These processes are often driven by thermodynamic factors, such as the formation of a strong silicon-oxygen bond.

A fundamental rearrangement relevant to the chemistry of silyl enol ethers is the Brook rearrangement . This reaction involves the intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom of an adjacent hydroxyl group. While this compound does not possess a hydroxyl group, its reaction products, particularly aldol-type adducts, can undergo subsequent silyl group migrations under basic conditions. The driving force for this rearrangement is the formation of the thermodynamically more stable Si-O bond from a Si-C bond.

Silyl group transfer is also a key mechanistic step in several reactions involving silyl ketene acetals. For instance, in certain Lewis acid-catalyzed reactions, the silyl group can be transferred from the initial silyl enol ether to the carbonyl oxygen of the electrophile during the carbon-carbon bond-forming event. This process regenerates a silyl enol ether in the product, which can sometimes participate in subsequent reactions.

Furthermore, thermal rearrangements of silyl enol ethers are known, although specific studies on this compound are not extensively documented. Analogy to other vinyl silyl ethers suggests the possibility of organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, such as the Claisen rearrangement , if an appropriate substituent is present on the butene backbone. In such a scenario, the vinyl silyl ether moiety would participate in a concerted reorganization of six electrons, leading to a constitutional isomer.

The mechanistic pathways of these rearrangements are highly dependent on the reaction conditions, including temperature, pH, and the presence of catalysts. A generalized scheme for a potential silyl group transfer process during a Lewis acid-catalyzed aldol-type reaction is depicted below:

StepDescription
1Coordination of the Lewis acid to the electrophilic carbonyl component, enhancing its electrophilicity.
2Nucleophilic attack of the silyl enol ether (this compound) onto the activated electrophile.
3Formation of a new carbon-carbon bond and a transient oxocarbenium ion intermediate.
4Intramolecular transfer of a trimethylsilyl group from the oxygen of the original enol ether to the newly formed alkoxide.
5Desilylation or further reaction of the resulting silylated product.

Radical Reactions and Mechanistic Pathways

The involvement of this compound in radical reactions represents a growing area of synthetic interest. Silyl enol ethers, in general, can participate in radical processes through single-electron transfer (SET) mechanisms, often initiated by photoredox or chemical oxidants.

Upon single-electron oxidation, this compound can form a radical cation. This reactive intermediate can then undergo a variety of transformations. One common pathway is the addition to an electron-deficient alkene in a radical-polar crossover mechanism. In this process, the radical cation adds to the alkene to generate a new carbon-centered radical, which is subsequently oxidized to a cation and trapped by a nucleophile.

Another significant radical pathway is the Giese addition , where a carbon-centered radical adds to the double bond of the silyl enol ether. This generates an α-silyloxy radical, which is a key intermediate. The fate of this radical determines the final product. It can be trapped by a radical scavenger, or in the presence of a suitable catalyst, undergo further transformations such as cross-coupling reactions.

Recent advancements in iron-catalyzed dicarbofunctionalization have demonstrated the synthetic utility of α-silyloxy radicals generated from silyl enol ethers. This methodology allows for the formation of two new carbon-carbon bonds in a single step under mild conditions.

The mechanistic steps in a typical photoredox-catalyzed radical addition involving a silyl enol ether are outlined in the following table:

StepDescription
1Excitation of a photocatalyst (PC) by visible light to its excited state (PC*).
2Single-electron transfer from the silyl enol ether to the excited photocatalyst, generating a radical cation of the silyl enol ether and the reduced form of the photocatalyst.
3Reaction of the radical cation, for example, addition to an alkene, to form a new radical intermediate.
4Further reaction of the radical intermediate, such as hydrogen atom abstraction or oxidation/trapping, to yield the final product.
5Regeneration of the ground state photocatalyst to complete the catalytic cycle.

These radical-based transformations offer a complementary approach to traditional two-electron pathways, enabling the construction of complex molecular architectures under mild reaction conditions.

Applications in Advanced Organic Synthesis

Construction of Complex Carbonyl Compounds

As a masked butyrate (B1204436) ester enolate, 1,1-bis-(trimethylsilyloxy)-1-butene serves as a powerful nucleophile in various carbon-carbon bond-forming reactions, enabling the synthesis of a range of complex carbonyl compounds. Its utility is particularly evident in the preparation of β-hydroxy esters and dicarbonyl compounds, as well as in the challenging formation of quaternary stereocenters.

Synthesis of β-Hydroxy Esters and Dicarbonyl Compounds

The reaction of this compound with aldehydes and other electrophiles provides a direct route to important carbonyl-containing structures. In the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), it readily participates in Mukaiyama-type aldol (B89426) additions with aldehydes. uni-rostock.demdpi.comuni-greifswald.deharvard.eduresearchgate.net This reaction typically proceeds through an "open" transition state, leading to the formation of β-hydroxy esters after acidic workup. The trimethylsilyloxy groups activate the double bond, facilitating nucleophilic attack on the activated aldehyde.

Furthermore, this reagent is a precursor for the synthesis of 1,5-dicarbonyl compounds through Michael addition reactions. When reacted with α,β-unsaturated ketones or esters, this compound acts as a soft nucleophile, adding to the β-position of the Michael acceptor. beilstein-journals.orgchempedia.inforesearchgate.netnih.govbohrium.com This conjugate addition is a powerful tool for the construction of complex carbon skeletons.

Reaction TypeElectrophileProductCatalyst/Conditions
Mukaiyama Aldol AdditionAldehyd (R-CHO)β-Hydroxy esterLewis Acid (e.g., TiCl₄)
Michael Additionα,β-Unsaturated Ketone1,5-Dicarbonyl CompoundBase or Lewis Acid

Formation of Quaternary Stereocenters

The construction of quaternary stereocenters, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. This compound can be employed in reactions designed to create such centers. Through enantioselective alkylation or other bond-forming reactions at its α-position, it is possible to introduce a fourth substituent, thereby generating a quaternary stereocenter. The use of chiral Lewis acids or chiral phase-transfer catalysts can induce stereoselectivity in these transformations, leading to the formation of enantioenriched products.

Stereoselective Synthesis of Biologically Relevant Scaffolds

The inherent reactivity of this compound also extends to the synthesis of heterocyclic structures that form the core of many biologically active molecules. Its application in the stereoselective synthesis of β-lactams, γ-butanolides, γ-lactones, and α-amino esters highlights its importance in medicinal and natural product chemistry.

Synthesis of β-Lactams

β-Lactams are a critical class of compounds, most notably recognized as the active component in penicillin and other antibiotics. The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for β-lactam synthesis. This compound can serve as a precursor to a butyryl ketene. In the presence of a suitable activator, it can react with imines to form the corresponding β-lactam ring system. The stereochemical outcome of this reaction can often be controlled by the choice of reactants and reaction conditions, allowing for the synthesis of specific diastereomers.

Formation of γ-Butanolides and γ-Lactones

The γ-butanolide and γ-lactone moieties are present in a wide array of natural products with diverse biological activities. This compound can be utilized in annulation reactions to construct these five-membered rings. For instance, reaction with epoxides, catalyzed by a Lewis acid or a fluoride (B91410) source, can lead to the formation of γ-lactones. The nucleophilic attack of the silyl (B83357) enol ether on the epoxide, followed by intramolecular cyclization, yields the desired lactone. Furthermore, reactions with other suitable electrophiles can lead to the formation of functionalized γ-butanolides.

Synthesis of α-Amino Esters

α-Amino esters are the building blocks of peptides and proteins and are therefore of fundamental importance in biological and medicinal chemistry. The electrophilic amination of enolates is a powerful method for the synthesis of α-amino acids. This compound, as an enolate equivalent, can be subjected to electrophilic amination using reagents such as azodicarboxylates. This reaction introduces a nitrogen atom at the α-position, which upon subsequent transformations, can be converted to an amino group, ultimately yielding α-amino esters. The use of chiral aminating agents or catalysts can enable the asymmetric synthesis of these valuable compounds.

Natural Product Synthesis and Analogues

The intricate and diverse structures of natural products present a formidable challenge to synthetic chemists. The development of efficient and selective methodologies for the construction of key structural motifs is paramount. This compound has proven to be a valuable tool in this endeavor, particularly in its capacity to act as a surrogate for a propionate (B1217596) or acetate (B1210297) unit in carbon-carbon bond-forming reactions.

Strategic Application in Key Building Block Assembly

The strategic application of this compound often involves its use as a nucleophile in Michael additions and aldol-type reactions, allowing for the controlled formation of carbon-carbon bonds. This is particularly relevant in the synthesis of polyketides, a large and structurally diverse class of natural products. The iterative assembly of acetate and propionate units is a hallmark of polyketide biosynthesis, and this compound can mimic this process in a laboratory setting.

In the context of Michael additions, the silyl enol ether functionality of this compound reacts with α,β-unsaturated carbonyl compounds in a conjugate addition fashion. This reaction is crucial for the construction of 1,5-dicarbonyl functionalities, which are common substructures in many natural products. The stereochemical outcome of these additions can often be controlled through the use of chiral catalysts, providing access to enantioenriched building blocks. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its utility as a synthetic equivalent of a propionate homoenolate makes it a conceptually important tool for the assembly of polyketide precursors.

The general reactivity pattern of silyl ketene acetals in such transformations allows for the formation of key bonds in a predictable and often stereoselective manner, which is a cornerstone of modern synthetic strategy.

Polymerization and Materials Science Applications

The precise control over polymer architecture, molecular weight, and functionality is a central theme in modern materials science. Controlled polymerization techniques have revolutionized the synthesis of well-defined polymers with tailored properties. This compound plays a pivotal role as an initiator in a specific type of living polymerization known as Group Transfer Polymerization (GTP).

Group Transfer Polymerization (GTP) Initiation

Group Transfer Polymerization is a powerful method for the controlled polymerization of acrylic monomers, such as methyl methacrylate (B99206) (MMA). The process is initiated by a silyl ketene acetal (B89532), like this compound, in the presence of a nucleophilic or Lewis acid catalyst.

The initiation step involves the addition of the silyl ketene acetal to the first monomer molecule. The key feature of GTP is the subsequent transfer of the trimethylsilyl (B98337) group to the incoming monomer, regenerating a new silyl ketene acetal at the growing chain end. This "living" nature of the polymerization allows for the synthesis of polymers with narrow molecular weight distributions (low polydispersity) and predictable molecular weights determined by the monomer-to-initiator ratio.

Controlled Polymerization Strategies

The use of this compound as an initiator in GTP enables several advanced polymerization strategies for the creation of complex polymer architectures.

One of the most significant applications is the synthesis of block copolymers . By sequentially adding different acrylic monomers to the living polymer chain initiated by this compound, well-defined block copolymers with distinct segments can be prepared. This allows for the combination of different polymer properties within a single macromolecule, leading to materials with applications as thermoplastic elastomers, surfactants, and drug delivery vehicles.

The ability to control the polymerization process with initiators like this compound is crucial for creating materials with precisely engineered properties. The data in the table below illustrates the typical control achieved in GTP of methyl methacrylate (MMA) using a silyl ketene acetal initiator.

Table 1: Representative Data for Group Transfer Polymerization of Methyl Methacrylate (MMA) Initiated by a Silyl Ketene Acetal

[Monomer]/[Initiator] RatioTheoretical Molecular Weight ( g/mol )Experimental Molecular Weight ( g/mol )Polydispersity Index (PDI)
505,0005,2001.05
10010,00010,5001.06
20020,00021,0001.08

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Molecular Orbital Theory

Frontier Orbital (HOMO/LUMO) Characteristics and Reactivity Correlation

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity.

For 1,1-bis-(Trimethylsilyloxy)-1-butene, it is expected that the HOMO would be localized on the electron-rich carbon-carbon double bond, characteristic of silyl (B83357) enol ethers. This localization would make the molecule nucleophilic at the β-carbon. The LUMO is anticipated to be an antibonding π* orbital associated with the double bond. However, without specific computational studies, the exact energy values and spatial distributions of these orbitals remain undetermined.

A data table summarizing the calculated frontier orbital energies for this compound cannot be provided due to the absence of relevant research data.

Oxidation Potential Studies

The oxidation potential of a molecule is directly related to the energy of its HOMO. A higher HOMO energy corresponds to a lower oxidation potential, indicating that the molecule is more easily oxidized. Experimental or theoretical studies determining the specific oxidation potential of this compound are not found in the available literature. While the presence of two electron-donating trimethylsilyloxy groups on the double bond would suggest a relatively low oxidation potential compared to unsubstituted butene, precise values from computational or experimental work are not available.

A data table of calculated or experimentally determined oxidation potentials for this compound cannot be generated as no such data has been located in published research.

Reaction Pathway Elucidation and Transition State Analysis

Detailed computational studies elucidating reaction pathways and analyzing transition states for reactions involving this compound are not present in the accessible scientific literature. Such studies would be invaluable for understanding the mechanisms of reactions where this compound acts as a nucleophile, for instance, in aldol-type reactions or Michael additions. These computational analyses would involve mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating their activation energies. This information provides a deep understanding of reaction kinetics and selectivity.

Due to the lack of specific research on the reaction pathways and transition state analyses of this compound, no content can be provided for this subsection.

Q & A

Q. How can 1,1-bis-(trimethylsilyloxy)-1-butene be synthesized with high purity for laboratory use?

  • Methodological Answer : A common approach involves silylation of the corresponding diol or enol intermediate using trimethylsilyl chloride (TMSCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous syntheses of silylated alkenes employ controlled reaction conditions (anhydrous solvents, inert atmosphere) to prevent hydrolysis . Purification via fractional distillation or preparative gas chromatography (glpc) is recommended to isolate the target compound from byproducts like cis/trans isomers, as demonstrated in trifluoromethylated alcohol syntheses .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FTIR Spectroscopy : Matrix isolation FTIR (e.g., in nitrogen or argon matrices) can resolve conformational isomers by narrowing spectral bands to ~2 cm⁻¹, as shown for 1-butene ozonides .
  • GC-MS : High-resolution gas chromatography coupled with mass spectrometry is critical for identifying silylated derivatives, particularly to distinguish structural isomers and verify molecular weight (e.g., C₁₁H₂₆O₂Si₂ for the target compound) .
  • NMR : ¹H and ¹³C NMR in CDCl₃ or deuterated benzene can confirm the silyl group environment (δ ~0.1 ppm for Si(CH₃)₃) and alkene geometry.

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store under inert gas (argon or nitrogen) in moisture-free conditions at ≤4°C. Silyl ethers are highly sensitive to hydrolysis, as noted in safety data sheets for structurally similar compounds like trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene . Avoid exposure to acidic or basic environments to prevent desilylation.

Advanced Research Questions

Q. What reaction pathways dominate the oxidation of this compound under controlled conditions?

  • Methodological Answer : Kinetic studies using jet-stirred reactors (JSRs) at 900–1440 K and atmospheric pressure, combined with detailed chemical mechanisms (e.g., 1787 reactions for butene oxidation), can model radical intermediates like propenyl or butenyl radicals . Sensitivity analyses are critical to identify dominant pathways, particularly under fuel-lean conditions (φ = 0.5), where discrepancies between experimental and modeled ignition delays highlight uncertainties in C₄H₈ + O₂ reactions .

Q. How do computational methods (e.g., DFT) predict the conformational stability of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(3df,3pd)) can predict staggered conformers and their relative energies. For 1-butene derivatives, equatorial gauche conformers are typically most stable due to reduced steric hindrance, as validated experimentally via matrix-isolation FTIR . High conformational barriers (~10–15 kJ/mol) may prevent interconversion at low temperatures, necessitating hot-nozzle techniques or annealing for dynamic studies.

Q. What role does this compound play in catalytic systems for alkene functionalization?

  • Methodological Answer : The silyloxy groups act as protective moieties, enabling regioselective reactions. For example, in Ziegler-Natta polymerization (e.g., Borstar® PE technology), analogous silylated alkenes modify catalyst activity and comonomer incorporation rates in slurry or gas-phase reactors . Mechanistic studies using SAPO-18 molecular sieves in 1-butene cracking (to propylene) suggest that acidity and pore structure influence selectivity, which could extend to silylated derivatives .

Q. How can researchers resolve contradictions in kinetic data for this compound decomposition?

  • Methodological Answer : Discrepancies in autoignition delays or radical branching ratios (e.g., C₄H₈-1 ⇄ C₃H₅ + CH₃) require cross-validation via in situ laser-induced fluorescence (LIF) and mass spectrometry. For example, simultaneous measurement of HO₂ and RO₂ radicals during 1-butene ozonolysis resolved conflicting pathway assignments . Pressure-dependent rate constants (1–5 atm) should also be tested to refine kinetic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.